Product packaging for 2-Bromo-4-ethoxy-1-methylbenzene(Cat. No.:CAS No. 1445601-62-6)

2-Bromo-4-ethoxy-1-methylbenzene

Cat. No.: B3103591
CAS No.: 1445601-62-6
M. Wt: 215.09 g/mol
InChI Key: GNTXPUQREWIXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aryl Halides in Organic Synthesis and Medicinal Chemistry Research (as intermediates)

Aryl halides are a class of organic compounds where a halogen atom is directly attached to an aromatic ring. numberanalytics.comwikipedia.org They are of paramount importance in organic synthesis, serving as versatile intermediates for the creation of more complex molecules. numberanalytics.com Their utility stems from the ability of the halogen atom to be replaced by various other functional groups through reactions like nucleophilic aromatic substitution and, most notably, transition-metal-catalyzed cross-coupling reactions. fiveable.melibretexts.org These reactions, including the Suzuki and Heck reactions, are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comfiveable.me

The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity of the aryl halide, with iodine being the most reactive and chlorine the least in typical cross-coupling reactions. fiveable.me This differential reactivity allows chemists to selectively functionalize molecules containing multiple different halogens. While often considered as synthetic intermediates, some halogenated compounds exhibit significant bioactivity and are found in a number of pharmaceuticals. researchgate.net

Overview of Ethoxy- and Methyl-Substituted Benzene (B151609) Derivatives in Chemical Research

The presence of ethoxy (–OCH2CH3) and methyl (–CH3) groups on a benzene ring significantly influences the molecule's electronic properties and reactivity. Both are considered electron-donating groups, which activate the aromatic ring towards electrophilic substitution reactions. libretexts.org

Ethoxy-substituted benzene derivatives , also known as phenetoles, are common structural motifs in many biologically active compounds and functional materials. The alkoxy group can participate in hydrogen bonding and alter the solubility and lipophilicity of a molecule, which are critical parameters in medicinal chemistry. mdpi.com The synthesis of various alkoxy-substituted benzene derivatives is a subject of ongoing research, with methods being developed to create complex molecules with specific substitution patterns for applications ranging from pharmaceuticals to organic light-emitting diodes (OLEDs). nih.gov

Methyl-substituted benzene derivatives , such as toluene (B28343) and xylenes, are fundamental building blocks in the chemical industry. wikipedia.org The methyl group, through an inductive effect and hyperconjugation, increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.org The position of the methyl group can direct incoming substituents to specific locations on the ring, a key consideration in synthetic strategy. libretexts.orgmsu.edu Research has also shown that methyl substitution can influence the photophysical properties of benzene derivatives. acs.org

Rationale for Comprehensive Academic Investigation of 2-Bromo-4-ethoxy-1-methylbenzene

A comprehensive academic investigation of this compound is warranted due to its potential as a versatile building block in organic synthesis. The presence of three distinct functional groups—a bromine atom, an ethoxy group, and a methyl group—on the benzene ring offers multiple sites for chemical modification.

The bromo substituent serves as a handle for cross-coupling reactions, allowing for the introduction of a wide array of other functional groups. The electron-donating ethoxy and methyl groups activate the ring and direct further electrophilic substitutions. The specific arrangement of these substituents (ortho, meta, para) dictates the regioselectivity of these reactions, providing a pathway to specifically designed, polysubstituted aromatic compounds. libretexts.org Understanding the interplay of these groups is crucial for designing efficient and selective synthetic routes to complex target molecules.

Current State of Research on Substituted Bromobenzenes with Alkoxy and Alkyl Moieties

Research on substituted bromobenzenes containing both alkoxy and alkyl groups is an active area of investigation, driven by the need for novel intermediates in drug discovery and materials science. acs.orgresearchgate.net Scientists are developing new synthetic methods to access these compounds with high regioselectivity. nih.gov For instance, methods for the regioselective synthesis of alkoxy-substituted phenazines have been developed using bromo-nitrobenzene derivatives as starting materials. nih.gov

Furthermore, the influence of these substitution patterns on the biological activity of molecules is a significant research focus. Studies have explored how the replacement of a methyl group with larger alkyl substituents or the presence of a hydroxyl group can affect the biological properties of alkoxy benzene derivatives. researchgate.net The combination of a bromo group for further functionalization with the modulating effects of alkoxy and alkyl groups makes these compounds valuable tools for creating libraries of diverse molecules for high-throughput screening in drug discovery programs. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO B3103591 2-Bromo-4-ethoxy-1-methylbenzene CAS No. 1445601-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-ethoxy-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTXPUQREWIXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Optimized Pathways for 2 Bromo 4 Ethoxy 1 Methylbenzene

Regioselective Bromination Strategies for Toluene (B28343) and Phenetole Precursors

The introduction of a bromine atom at a specific position on the aromatic ring is a critical step in the synthesis of 2-Bromo-4-ethoxy-1-methylbenzene. This is typically accomplished through electrophilic aromatic substitution or radical-mediated reactions on a precursor molecule like 4-ethoxytoluene.

Electrophilic Aromatic Bromination with Bromine and Lewis Acid Catalysts (e.g., FeBr₃)

Electrophilic aromatic bromination is a classic and widely used method for introducing a bromine atom onto an aromatic ring. nih.gov In this approach, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is employed to polarize the bromine molecule (Br₂), making it a more potent electrophile. wvu.edulibretexts.org The reaction proceeds through the attack of the electron-rich aromatic ring of the substrate, such as 4-ethoxytoluene, on the electrophilic bromine species. chegg.comchegg.com

The ethoxy group (-OC₂H₅) and the methyl group (-CH₃) are both activating, ortho-, para-directing groups. However, the ethoxy group is a stronger activating group than the methyl group. Therefore, in the bromination of 4-ethoxytoluene, the bromine atom is preferentially directed to the positions ortho to the ethoxy group. Since the para position is already occupied by the methyl group, the major product is this compound.

The general mechanism involves the formation of a highly electrophilic bromine cation, which is then attacked by the benzene (B151609) ring to form a carbocation intermediate known as an arenium ion. libretexts.org This intermediate is stabilized by resonance. libretexts.org Finally, a weak base, such as the FeBr₄⁻ formed during the reaction, removes a proton from the arenium ion to restore the aromaticity of the ring and yield the brominated product. wvu.edu

Table 1: Electrophilic Aromatic Bromination

Reactant Reagents Product Notes
4-Ethoxytoluene Br₂ / FeBr₃ This compound The strong activating effect of the ethoxy group directs bromination to the ortho position.

Radical Bromination Approaches Utilizing N-Bromosuccinimide (NBS)

Radical bromination offers an alternative strategy, particularly for the bromination of the methyl group (benzylic bromination). However, for the synthesis of this compound, where ring bromination is desired, N-Bromosuccinimide (NBS) can be used under specific conditions to achieve electrophilic aromatic bromination. nih.gov While NBS is commonly known as a reagent for allylic and benzylic bromination via a radical pathway, it can also serve as a source of electrophilic bromine, especially in the presence of an acid catalyst or in polar solvents. youtube.comstackexchange.comlibretexts.org

For aromatic compounds, NBS can provide a low concentration of Br₂, which can then participate in an electrophilic substitution reaction. masterorganicchemistry.com The regioselectivity is still governed by the directing effects of the substituents on the aromatic ring. In the case of 4-ethoxytoluene, the powerful activating and ortho-directing influence of the ethoxy group would lead to the formation of this compound. The reaction conditions, such as the solvent and the presence of radical initiators or catalysts, are crucial in determining whether a radical or an electrophilic pathway is favored. stackexchange.com

Table 2: Radical Bromination Approaches

Reactant Reagent Product Key Aspect
4-Ethoxytoluene NBS This compound Under appropriate conditions, NBS can act as an electrophilic brominating agent for activated aromatic rings. nih.govnih.gov

Oxidative Bromination Techniques (e.g., KBr/Oxone Systems)

Oxidative bromination techniques provide a milder and often more environmentally friendly alternative to using elemental bromine. mdma.ch A common system involves the use of potassium bromide (KBr) as the bromine source and an oxidizing agent like Oxone (potassium peroxymonosulfate) to generate the active brominating species in situ. mdma.chresearchgate.net This method is known for its efficiency and high regioselectivity, often favoring para-substitution. mdma.ch

In the context of synthesizing this compound from 4-ethoxytoluene, the strong ortho-directing effect of the ethoxy group would compete with the inherent para-selectivity of some oxidative bromination systems. However, given the activation of the ortho positions, this method can still be a viable route. The reaction is typically carried out in a suitable solvent like methanol (B129727) at room temperature. mdma.ch The proposed mechanism involves the oxidation of bromide ions by Oxone to form a reactive bromine species that then undergoes electrophilic attack on the aromatic ring. unishivaji.ac.in

Table 3: Oxidative Bromination Techniques

Reactant Reagents Product Advantage
4-Ethoxytoluene KBr / Oxone This compound Milder reaction conditions and avoids the use of hazardous elemental bromine. mdma.chresearchgate.net

Ethers Synthesis Approaches for Introducing the Ethoxy Group

Another major synthetic strategy involves the formation of the ether linkage. This can be achieved either by starting with a brominated toluene derivative and introducing the ethoxy group, or by starting with a phenolic precursor and alkylating it.

Williamson Ether Synthesis in the Context of Bromotoluene Derivatives

The Williamson ether synthesis is a fundamental and versatile method for preparing ethers. wikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction. wikipedia.orgkhanacademy.org In the context of synthesizing this compound, this would involve reacting a 2-bromo-4-methylphenoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

The first step is the deprotonation of 2-bromo-4-methylphenol (B149215) with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. libretexts.org This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming the ether bond. The reaction is typically carried out in an aprotic solvent to facilitate the Sₙ2 mechanism. francis-press.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. masterorganicchemistry.com

Table 4: Williamson Ether Synthesis

Reactants Reagents Product Mechanism
2-Bromo-4-methylphenol, Ethyl halide Strong base (e.g., NaH) This compound Sₙ2 reaction between a phenoxide and a primary alkyl halide. wikipedia.orgkhanacademy.org

Alkylation of Phenolic Precursors to Introduce the Ethoxy Moiety

This approach is essentially a variation of the Williamson ether synthesis, focusing on the alkylation of a suitable phenolic precursor. The starting material would be 2-bromo-4-methylphenol. This phenol (B47542) is treated with an ethylating agent in the presence of a base.

Common ethylating agents include diethyl sulfate (B86663) or ethyl halides. The base, such as potassium carbonate or sodium hydroxide, deprotonates the phenolic hydroxyl group, making it a more potent nucleophile. The resulting phenoxide then attacks the ethylating agent to form the desired ethoxy group. This method is widely applicable for the synthesis of aryl ethers.

Table 5: Alkylation of Phenolic Precursors

Precursor Reagents Product Key Transformation
2-Bromo-4-methylphenol Ethylating agent (e.g., Diethyl sulfate), Base (e.g., K₂CO₃) This compound Formation of the ether linkage by ethylation of a phenol.

Methylation Strategies for Aromatic Scaffolds

The introduction of a methyl group onto an aromatic ring can be achieved through several methods. For a precursor already containing bromo and ethoxy substituents, the choice of methylation strategy is critical to achieving the desired 2-position substitution.

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring, typically using an alkyl halide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Starting from a precursor like 3-bromo-1-ethoxybenzene, the introduction of a methyl group would theoretically lead to the desired product.

However, Friedel-Crafts alkylation has several limitations. The reaction is prone to polyalkylation, as the newly introduced alkyl group activates the ring towards further substitution. Additionally, carbocation rearrangements can occur, although this is not a concern with methylation. Most importantly for this synthesis, the regioselectivity can be difficult to control. In a substrate like 3-bromo-1-ethoxybenzene, the powerful ortho-, para-directing ethoxy group would direct the incoming methyl group primarily to the 4- and 6-positions, with the 2-position (ortho to both the ethoxy and bromo groups) being sterically hindered and electronically less favored. Therefore, direct Friedel-Crafts methylation of 3-bromo-1-ethoxybenzene is unlikely to be an efficient route to this compound.

A more viable approach would be to perform a Friedel-Crafts acylation followed by reduction. For instance, acylating 4-bromophenetole (B47170) and then reducing the ketone would avoid polyalkylation, but the regioselectivity would still favor substitution at the position ortho to the activating ethoxy group, leading to a different isomer.

Reaction Starting Material Reagents Typical Conditions Major Products (Hypothetical)
Friedel-Crafts Methylation3-Bromo-1-ethoxybenzeneCH₃Cl, AlCl₃Anhydrous solvent, 0-25°CMixture of isomers, primarily 5-Bromo-2-ethoxytoluene and 3-Bromo-4-ethoxytoluene

Directed Ortho Metalation (DoM) offers a powerful and regioselective alternative for the functionalization of aromatic rings. google.com This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho-position, creating a stabilized aryllithium intermediate. google.com This intermediate can then react with an electrophile, in this case, a methylating agent like methyl iodide.

Alkoxy groups, such as the ethoxy group, are known to be effective DMGs. bldpharm.com Therefore, starting from 4-ethoxytoluene, a DoM approach could be envisioned. The ethoxy group would direct the lithiation to the ortho-position. However, in 4-ethoxytoluene, there are two non-equivalent ortho-positions. While the ethoxy group is a good DMG, the presence of the methyl group would also influence the site of metalation.

A more plausible DoM strategy would start from a precursor where the desired regiochemistry can be more precisely controlled. For example, if one were to start with 3-bromo-4-ethoxyphenol, protection of the phenol as a suitable DMG (e.g., -OMOM or -O-CONR₂) could direct lithiation specifically to the 2-position, followed by methylation. Subsequent removal of the directing group would yield the desired product. The ethoxy group itself can direct lithiation, but the presence of the bromine atom might lead to competitive lithium-halogen exchange. google.com

Reaction Step Intermediate Reagents Typical Conditions Purpose
1. Directed Ortho Metalation4-Bromophenetolen-BuLi, TMEDATHF, -78°CRegioselective deprotonation ortho to the ethoxy group
2. MethylationAryllithium intermediateCH₃ITHF, -78°C to rtIntroduction of the methyl group at the lithiated position

Sequential Functionalization and Multistep Synthetic Routes to this compound

Given the challenges in controlling regioselectivity with single-step functionalizations, a multistep synthetic route is the most practical approach for preparing this compound. The order of introduction of the substituents is paramount. A general retrosynthetic analysis would suggest starting from a simpler, commercially available substituted benzene. libretexts.org

One logical pathway begins with p-cresol (B1678582) (4-methylphenol):

Etherification: The phenolic hydroxyl group of p-cresol is converted to an ethoxy group using an ethylating agent like diethyl sulfate or ethyl bromide in the presence of a base (e.g., K₂CO₃). This yields 4-ethoxytoluene.

Bromination: The resulting 4-ethoxytoluene is then brominated. The ethoxy group is a strongly activating, ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The position ortho to the powerful ethoxy group is the most nucleophilic. Therefore, bromination with Br₂ in a suitable solvent like acetic acid would selectively occur at the position ortho to the ethoxy group, yielding this compound.

Step Starting Material Reagents Product Typical Yield
1. Etherificationp-CresolC₂H₅Br, K₂CO₃, Acetone4-Ethoxytoluene>90%
2. Bromination4-EthoxytolueneBr₂, Acetic AcidThis compoundHigh

Another potential route could start from 2-bromo-4-methylphenol:

Etherification: The phenolic group of 2-bromo-4-methylphenol can be ethylated using the same Williamson ether synthesis conditions as described above to yield the final product. A patent describes a continuous bromination process to produce 2-bromo-4-methylphenol from p-cresol. google.com

This second route is likely more efficient as the regiochemistry is set by the commercially available or readily synthesized starting material.

Green Chemistry Considerations in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of synthesizing this compound, several green chemistry principles can be applied.

Atom Economy: The chosen synthetic route should maximize the incorporation of atoms from the reactants into the final product. The multistep synthesis starting from p-cresol or 2-bromo-4-methylphenol generally has good atom economy, with the main byproduct being salts from the etherification and HBr from the bromination.

Safer Solvents and Reagents: Traditional bromination using elemental bromine is hazardous. Greener alternatives for bromination are available. For example, using a combination of NaBr and NaBrO₃ in an aqueous acidic medium can generate bromine in situ, avoiding the handling of liquid bromine. nih.gov Another approach involves using hydrobromic acid and an oxidant like sodium hypochlorite (B82951) in an aqueous phase, which is presented as a green method for synthesizing bromotoluene. google.comgoogle.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. While the Lewis acids in Friedel-Crafts reactions are catalytic, they are often required in large amounts and generate significant waste. The proposed multistep syntheses avoid the use of these Lewis acids.

Green Alternative Conventional Method Reagents Advantages
In-situ BrominationBromination with Br₂HBr, NaClO, H₂OAvoids handling of hazardous liquid Br₂, uses safer solvents, high selectivity. google.comgoogle.com
Hydroxylation/BrominationHalogenation of PhenolsArylboronic acids, H₂O₂, HBrMild conditions, high yields, avoids harsh reagents. nih.gov

By carefully selecting the synthetic route and reagents, this compound can be prepared in an efficient and more environmentally responsible manner.

Mechanistic Investigations and Reaction Kinetics of 2 Bromo 4 Ethoxy 1 Methylbenzene Transformations

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity of 2-Bromo-4-ethoxy-1-methylbenzene

Electrophilic aromatic substitution (EAS) reactions are fundamental to benzene (B151609) and its derivatives. The reactivity and the orientation of incoming electrophiles are significantly influenced by the substituents already present on the aromatic ring. msu.edu

Influence of Bromine, Ethoxy, and Methyl Substituents on Aromatic Activation/Deactivation and Directing Effects

Ethoxy Group (-OEt): The ethoxy group is a strong activating group and an ortho, para-director. Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more nucleophilic and thus more reactive towards electrophiles. msu.edulibretexts.org This resonance effect is most pronounced at the ortho and para positions. While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is dominant. msu.edu

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack. libretexts.orgyoutube.com This stabilization is most effective when the positive charge is located on the carbon atom bearing the methyl group, which occurs during ortho and para attack. libretexts.org

Combined Effect: In this compound, the powerful activating and ortho, para-directing effect of the ethoxy group is the dominant influence. The methyl group further enhances the reactivity at its ortho and para positions. The deactivating effect of the bromine atom is largely overcome by the strong activation of the ethoxy group. The directing effects of the substituents are as follows:

Ethoxy group (at C4): Directs to C3 and C5 (ortho positions).

Methyl group (at C1): Directs to C2 and C6 (ortho and para positions).

Bromo group (at C2): Directs to C1, C3 and C5 (ortho and para positions).

Considering these directing effects, the most likely positions for electrophilic attack are C3 and C5, which are activated by the ethoxy group and not significantly hindered sterically.

Quantitative Analysis of Substituent Effects via Hammett Plots

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative means to assess the electronic effects of substituents on the rates and equilibria of reactions involving benzene derivatives. viu.cawikipedia.org The equation relates the logarithm of the ratio of the rate constant (k) for a substituted reactant to that of the unsubstituted reactant (k₀) to two parameters: the substituent constant (σ) and the reaction constant (ρ). wikipedia.org

Substituent Constant (σ): This value is specific to a particular substituent and its position (meta or para) on the ring. It reflects the electronic influence of the substituent. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. utexas.edu

Reaction Constant (ρ): This value is characteristic of a specific reaction and its sensitivity to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. wikipedia.org

SubstituentPositionσ Value (approx.)
-OCH₂CH₃ (ethoxy)para-0.24
-CH₃ (methyl)meta-0.07
-Br (bromo)ortho+0.23

Data is based on general substituent constants and may vary slightly depending on the specific reaction conditions.

Nucleophilic Substitution Reactions Involving the Bromine Atom of this compound

Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions. govtpgcdatia.ac.in However, under specific circumstances, such as the presence of activating groups or harsh reaction conditions, these reactions can proceed.

SₙAr Pathways for Halogen Displacement

The most common mechanism for nucleophilic aromatic substitution is the SₙAr (addition-elimination) mechanism. numberanalytics.combyjus.com This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. numberanalytics.compressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack by the nucleophile. numberanalytics.com

In the case of this compound, the substituents are electron-donating (ethoxy and methyl), which deactivates the ring towards nucleophilic attack by increasing the electron density. numberanalytics.com Therefore, SₙAr reactions are not expected to occur under typical conditions. For an SₙAr reaction to proceed, the presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), ortho or para to the bromine atom would be necessary to stabilize the anionic intermediate. masterorganicchemistry.com

Role of the Ethoxy Group in Stabilizing Reaction Intermediates

As mentioned, in the context of nucleophilic aromatic substitution, the electron-donating ethoxy group would destabilize the negatively charged Meisenheimer complex, thereby hindering the SₙAr pathway. numberanalytics.com Its resonance and inductive effects both push electron density into the ring, making it less favorable for a nucleophile to attack and for the negative charge of the intermediate to be accommodated.

However, in electrophilic aromatic substitution, the ethoxy group plays a crucial role in stabilizing the positively charged arenium ion intermediate. Its ability to donate a lone pair of electrons through resonance delocalizes the positive charge, significantly lowering the activation energy of the reaction. libretexts.org

Oxidative and Reductive Pathways of this compound

The substituents on the benzene ring also influence its susceptibility to oxidation and reduction.

Oxidative Pathways: The methyl group on the aromatic ring can be susceptible to oxidation. Strong oxidizing agents can convert a methyl group on a benzene ring to a carboxylic acid. ncert.nic.in However, the specific conditions required for this transformation in the presence of the bromo and ethoxy groups would need to be carefully controlled to avoid side reactions. For instance, strong oxidizing conditions might also affect the ethoxy group or lead to degradation of the aromatic ring. The use of specific reagents that selectively oxidize the methyl group, such as chromyl chloride (in the Etard reaction) to form an aldehyde, could be a potential pathway. ncert.nic.in

Reductive Pathways: The bromine atom can be removed through reductive dehalogenation. This can be achieved using various methods, such as catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or with certain metal-acid combinations. The C-Br bond is weaker than C-H and C-C bonds, making it a target for reduction.

It is important to note that detailed experimental studies on the specific oxidative and reductive pathways of this compound are not extensively documented in the provided search results. The potential pathways are inferred from the general reactivity of the functional groups present in the molecule.

Oxidation Reactions of the Alkyl and Ethoxy Moieties

The oxidation of this compound can selectively target the methyl (alkyl) group or, under more forcing conditions, the ethoxy moiety.

The benzylic methyl group is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid typically lead to the formation of 2-bromo-4-ethoxybenzoic acid. The reaction proceeds through the oxidation of the methyl group. ncert.nic.in

Milder and more selective reagents are required to stop the oxidation at the aldehyde stage. Reagents such as chromyl chloride (in the Etard reaction) or chromic oxide in acetic anhydride (B1165640) can convert the methyl group of substituted toluenes into an aldehyde. ncert.nic.in For this compound, this would yield 2-bromo-4-ethoxybenzaldehyde. The presence of the electron-donating ethoxy group can increase the reactivity of the ring, but the primary oxidation site under these conditions is the benzylic carbon. zenodo.org

The ethoxy group is generally stable to oxidation under conditions that transform the methyl group. However, harsh oxidative conditions can lead to the cleavage of the ether linkage.

Table 3.3.1-1: Oxidation Products of this compound

Reagent/ConditionTarget MoietyMajor Product
Potassium Permanganate (KMnO₄), heatMethyl Group2-Bromo-4-ethoxybenzoic acid
Chromyl Chloride (CrO₂Cl₂), then H₂OMethyl Group2-Bromo-4-ethoxybenzaldehyde
Chromic Oxide (CrO₃) in Acetic AnhydrideMethyl Group2-Bromo-4-ethoxybenzaldehyde

Reductive Dehalogenation and Aromatic Ring Reduction

The bromine atom and the aromatic ring of this compound can be reduced under different conditions.

Reductive Dehalogenation: The carbon-bromine bond can be selectively cleaved through catalytic hydrogenation. This process, known as hydrodehalogenation, is often accomplished using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas. organic-chemistry.orgsci-hub.se This method is generally chemoselective, meaning the bromo group can be removed without affecting other functional groups like the ether or the aromatic ring itself, yielding 4-ethoxy-1-methylbenzene. organic-chemistry.orgresearchwithrutgers.com The reaction is typically faster for bromides than for chlorides. organic-chemistry.orgsci-hub.seresearchgate.net Alternative methods for reducing aryl halides include the use of radical initiators or visible-light photoredox catalysis. organic-chemistry.org

Aromatic Ring Reduction: The Birch reduction provides a method for reducing the aromatic ring to a non-conjugated diene. pearson.commasterorganicchemistry.com The reaction employs sodium or lithium metal in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome is dictated by the electronic nature of the substituents. pearson.comorganicchemistrytutor.comyoutube.com The ethoxy group is a strong electron-donating group (EDG), while the methyl group is a weaker EDG and the bromo group is electron-withdrawing. The powerful electron-donating ethoxy group will largely control the outcome, directing reduction to occur at the positions ortho and meta to it, resulting in a product where the ethoxy group is attached to a double bond. masterorganicchemistry.com

Table 3.3.2-1: Reduction Reactions of this compound

Reagent/ConditionTarget MoietyMajor Product
H₂, Pd/C, neutral conditionsBromo Group4-Ethoxy-1-methylbenzene
Na or Li, NH₃ (l), ROHAromatic Ring1-Ethoxy-5-methyl-1,4-cyclohexadiene (predicted major isomer)

Radical Reactions and Mechanistic Studies on this compound

The most significant radical reaction involving this compound is the halogenation of the benzylic methyl group. This is a classic free-radical chain reaction. wikipedia.org

Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) facilitates the selective bromination of the benzylic position, yielding 1-(bromomethyl)-2-bromo-4-ethoxybenzene. wikipedia.orgorganic-chemistry.orgvedantu.com This selectivity arises because the benzylic C-H bonds are significantly weaker than the C-H bonds of the aromatic ring, and the benzylic radical intermediate is stabilized by resonance with the aromatic ring. wikipedia.org

The mechanism proceeds via three main stages:

Initiation: Homolytic cleavage of the initiator or a small amount of Br₂ (formed from NBS) creates the initial bromine radicals (Br•). vedantu.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the product and a new bromine radical, which continues the chain. wikipedia.orgstudentdoctor.net

Termination: The reaction ceases when radicals combine with each other.

While resonance delocalizes the unpaired electron of the benzylic radical onto the aromatic ring, reaction with bromine at these positions is less favorable as it would disrupt the aromaticity. studentdoctor.net Therefore, the product is almost exclusively the result of benzylic bromination.

Chemo- and Regioselectivity in the Functionalization of this compound

The functionalization of the aromatic ring of this compound is a study in competing directing effects, crucial for predicting the outcome of reactions like electrophilic aromatic substitution.

The directing power of the substituents is as follows:

-OCH₂CH₃ (Ethoxy): A strongly activating, ortho, para-directing group due to its powerful electron-donating resonance effect. makingmolecules.commasterorganicchemistry.com

-CH₃ (Methyl): A weakly activating, ortho, para-directing group due to hyperconjugation and weak inductive effects. wikipedia.orglibretexts.org

-Br (Bromo): A deactivating, ortho, para-directing group. It deactivates the ring through its electron-withdrawing inductive effect but directs ortho and para due to resonance donation of its lone pairs. libretexts.orglibretexts.org

In an electrophilic aromatic substitution (e.g., nitration or halogenation), the powerful activating and directing effect of the ethoxy group dominates. makingmolecules.com The para position relative to the ethoxy group is already occupied by the methyl group. Therefore, substitution is directed to the ortho position. There are two ortho positions: C3 and C5.

Position C5: This position is ortho to the ethoxy group and meta to both the bromo and methyl groups.

Position C3: This position is ortho to the ethoxy group and ortho to the bromo group.

Steric hindrance at C3 from the adjacent bromo group would likely disfavor substitution at this position. Therefore, the major product of an electrophilic aromatic substitution is predicted to be at position C5. For example, nitration would yield 2-Bromo-4-ethoxy-1-methyl-5-nitrobenzene . nih.govicm.edu.pl

Table 3.5-1: Directing Effects of Substituents on this compound

SubstituentPositionActivating/DeactivatingDirecting Effect
-OCH₂CH₃C4Strongly Activatingortho, para
-CH₃C1Weakly Activatingortho, para
-BrC2Weakly Deactivatingortho, para

Another important reaction governed by regioselectivity is ortho-lithiation. While the ethoxy group is a directing group for lithiation, the bromine atom offers a site for halogen-metal exchange, which is often faster than proton abstraction. ias.ac.inscilit.com Treatment with an alkyllithium reagent like n-butyllithium would likely result in halogen-metal exchange at C2, forming 2-lithio-4-ethoxy-1-methylbenzene, which can then be trapped with an electrophile. ias.ac.inresearchgate.net This provides a chemo- and regioselective pathway to functionalize the C2 position that is complementary to electrophilic substitution.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Ethoxy 1 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and environment of each atom can be determined.

¹H NMR Chemical Shift Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of 2-Bromo-4-ethoxy-1-methylbenzene is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group, and the methyl group. The substitution pattern on the benzene (B151609) ring influences the chemical shifts of the aromatic protons. The bromine atom, being electron-withdrawing, will deshield adjacent protons, causing them to resonate at a higher frequency (downfield). Conversely, the ethoxy and methyl groups are electron-donating, leading to shielding effects on nearby protons.

The aromatic region is expected to show three distinct signals. The proton at C5, situated between the ethoxy and methyl groups, would likely appear as a singlet or a narrowly split doublet due to a small four-bond coupling to the methyl protons. The proton at C3, adjacent to the bromine atom, is expected to be a doublet, coupled to the proton at C6. The proton at C6, ortho to the methyl group and meta to the bromine, would also appear as a doublet.

The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃). The methyl group attached to the benzene ring will appear as a singlet.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (C3)7.2 - 7.4d8.0 - 9.0
Ar-H (C5)6.7 - 6.9s-
Ar-H (C6)7.0 - 7.2d8.0 - 9.0
-OCH₂CH₃3.9 - 4.1q6.5 - 7.5
-CH₃ (ring)2.2 - 2.4s-
-OCH₂CH₃1.3 - 1.5t6.5 - 7.5

Note: Predicted values are based on the analysis of structurally similar compounds.

¹³C NMR Spectral Interpretation and Quaternary Carbon Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom.

The spectrum is expected to show nine distinct signals. The carbon atom bonded to the bromine (C2) will be significantly downfield due to the deshielding effect of the halogen. The carbon atom attached to the oxygen of the ethoxy group (C4) will also be downfield. The quaternary carbons (C1, C2, and C4) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The remaining aromatic carbons (C3, C5, and C6) will appear in the typical aromatic region. The carbons of the ethoxy group and the methyl group will be found in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1130 - 135
C2115 - 120
C3130 - 135
C4155 - 160
C5115 - 120
C6135 - 140
-OCH₂CH₃63 - 65
-CH₃ (ring)20 - 22
-OCH₂CH₃14 - 16

Note: Predicted values are based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. youtube.com For this compound, a COSY spectrum would show a cross-peak between the aromatic protons at C3 and C6, confirming their ortho relationship. It would also show a correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ustc.edu.cn An HSQC spectrum would allow for the direct assignment of each protonated carbon by correlating the previously assigned proton signals to their corresponding carbon signals. For example, the proton signal assigned to C3-H would show a cross-peak with the carbon signal of C3.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkage is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration is typically observed in the fingerprint region, at lower wavenumbers. The aliphatic C-H stretching and bending vibrations of the ethoxy and methyl groups will also be present.

Predicted FT-IR Data for this compound

Vibrational ModePredicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
Aromatic C=C Stretch1600 - 1450
C-O Stretch (Ether)1250 - 1000
C-Br Stretch700 - 500

Note: Predicted values are based on the analysis of structurally similar compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. thermofisher.com While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. thermofisher.com In this compound, the C-Br stretching vibration, which may be weak in the IR spectrum, could give a more intense signal in the Raman spectrum. The symmetric breathing vibration of the benzene ring is also a characteristic Raman band. The C-C stretching of the aromatic ring and the C-H bending vibrations would also be observable. The combination of FT-IR and Raman data allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₉H₁₁BrO. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic M/M+2 isotopic pattern. HRMS can distinguish between these isotopic peaks and provide masses with high precision.

The theoretical exact masses for the two main isotopic molecular ions are calculated as follows:

Isotopic FormulaDescriptionTheoretical Exact Mass (Da)
C₉H₁₁⁷⁹BrOMolecular ion with Bromine-79214.0044
C₉H₁₁⁸¹BrOMolecular ion with Bromine-81215.9994

This table presents the calculated theoretical exact masses for the primary isotopic compositions of this compound. The experimental verification of these masses via HRMS would unequivocally confirm the compound's elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate the compound from a mixture before it enters the mass spectrometer for fragmentation and analysis. For an isomer, 1-bromo-4-ethoxy-2-methylbenzene, analysis by reverse-phase (RP) HPLC is possible using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com For MS compatibility, formic acid is preferred over phosphoric acid. sielc.com

The fragmentation of this compound under electron ionization (as in GC-MS) or other ionization methods (in LC-MS) can be predicted based on its structure. Key fragmentation pathways would likely include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ether bond can result in the loss of an ethyl group, leading to a prominent peak.

Loss of ethylene (B1197577) (C₂H₄): A rearrangement reaction can lead to the elimination of a neutral ethylene molecule, forming a brominated cresol (B1669610) ion.

Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the aryl-oxygen bond would result in the loss of the entire ethoxy group.

Loss of a bromine atom (•Br): The C-Br bond can cleave to generate a fragment corresponding to the 4-ethoxy-1-methylbenzene cation.

A GC-MS analysis of the isomer 1-Bromo-4-ethoxy-2-methylbenzene confirms some of these fragmentation patterns. nih.gov

Predicted FragmentDescriptionPredicted m/z (for ⁷⁹Br)
[M - C₂H₅]⁺Loss of ethyl radical185/187
[M - C₂H₄]⁺Loss of ethylene186/188
[M - OCH₂CH₃]⁺Loss of ethoxy radical170/172
[M - Br]⁺Loss of bromine radical135

This table outlines the expected major fragments of this compound upon mass spectrometric analysis. The m/z values are shown for the ⁷⁹Br/⁸¹Br isotopes where applicable.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of light, providing insights into the electronic structure and photophysical properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. In aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the benzene ring. The substitution pattern significantly influences the absorption maxima (λmax) and intensity. The ethoxy group acts as an auxochrome, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

The polarity of the solvent can also affect the electronic transitions, a phenomenon known as solvatochromism. sciencepublishinggroup.com In polar solvents, molecules with a dipole moment that changes upon excitation can be stabilized differently in the ground and excited states, leading to shifts in λmax. sciencepublishinggroup.com For substituted benzenes, a shift to longer wavelengths (bathochromic shift) is often observed with increasing solvent polarity.

SolventPolarityExpected λmax Shift
HexaneNon-polarBaseline absorption
ChloroformModerately PolarSlight bathochromic shift
EthanolPolar, ProticModerate bathochromic shift
AcetonitrilePolar, AproticModerate bathochromic shift

This table illustrates the expected effect of solvent polarity on the UV-Vis absorption spectrum of this compound. Specific λmax values would require experimental measurement.

Photoluminescence (fluorescence and phosphorescence) is the emission of light from a molecule after it has absorbed photons. While many simple aromatic hydrocarbons show weak luminescence, the introduction of substituents can significantly alter these properties. The study of the photoluminescence of novel organic compounds is crucial for the development of materials for applications such as organic light-emitting diodes (OLEDs). mdpi.com

For this compound and its derivatives, the emission spectra are expected to be sensitive to the surrounding environment. Similar to UV-Vis absorption, the emission wavelength can be affected by solvent polarity. In many fluorophores, a bathochromic (red) shift in the emission peak is observed as solvent polarity increases, which is attributed to the stabilization of the excited state. mdpi.com This results in a large Stokes shift (the difference between the absorption and emission maxima) in polar solvents. The presence of the heavy bromine atom could also potentially promote intersystem crossing, possibly leading to phosphorescence.

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound itself is not publicly documented, studies on related derivatives provide insight into the expected structural features. For example, the crystal structure of 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, an intermediate in the synthesis of SGLT2 inhibitors, has been determined. researchgate.net In this derivative, the bond lengths were reported as normal, and the dihedral angle between the two aromatic rings was 85.72°. researchgate.net The crystal packing in this related molecule was stabilized by Van der Waals forces rather than classical hydrogen bonds. researchgate.net This suggests that this compound, if crystallized, would likely exhibit a structure governed by standard covalent bond geometries and packed in the solid state via weaker intermolecular forces.

Structural ParameterObservation in a Derivative researchgate.net
Bond LengthsWithin normal ranges
Intermolecular ForcesVan der Waals forces
Crystal System(Data specific to derivative)
Space Group(Data specific to derivative)

This table summarizes structural characteristics observed in a complex derivative containing the bromo-methyl-benzene and ethoxy-phenyl motifs, providing a model for the potential solid-state structure of this compound.

Crystal Structure Analysis and Molecular Conformation

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data detailing its crystal system, space group, unit cell dimensions, and precise atomic coordinates are not available.

However, the molecular conformation can be predicted based on the analysis of its constituent parts. The molecule consists of a 1,2,4-trisubstituted benzene ring. The substituents are a bromine atom, an ethoxy group (-OCH₂CH₃), and a methyl group (-CH₃). The steric and electronic effects of these groups will govern the planarity of the benzene ring and the orientation of the substituents. The ethoxy group is flexible, with rotation possible around the C(aryl)-O and O-C(ethyl) bonds. The final conformation in the solid state would be the one that allows for the most efficient crystal packing, minimizing steric hindrance and maximizing favorable intermolecular interactions.

For a related but more complex compound, 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, a crystal structure has been determined. In that specific structure, the two phenyl rings adopt a significant dihedral angle relative to each other, and the crystal packing is stabilized by van der Waals forces. researchgate.net While this provides some insight into the behavior of similar fragments, it is not directly transferable to the simpler target molecule.

Inter- and Intramolecular Interactions

In the absence of a specific crystal structure for this compound, the potential inter- and intramolecular interactions can be inferred from studies on analogous substituted bromobenzenes. The key interactions expected to influence the crystal packing are halogen bonding and π-π stacking.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov In the case of this compound, the bromine atom could form halogen bonds with electron-rich sites on neighboring molecules, such as the oxygen atom of the ethoxy group or the π-system of an adjacent benzene ring. Studies on bromobenzene (B47551) dimers have identified halogen-bonded structures as stable configurations. researchgate.netmarquette.eduacs.org The strength of these interactions is influenced by the other substituents on the ring. researchgate.net

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings are attracted to each other. These interactions are crucial in the solid-state packing of many aromatic compounds. For substituted benzenes, the arrangement can be parallel-displaced or T-shaped. acs.org The presence of both electron-donating (ethoxy, methyl) and electron-withdrawing (bromo) substituents on the benzene ring of this compound will polarize the π-system, influencing the geometry and strength of these stacking interactions. acs.org Computational studies on bromobenzene clusters have shown that π-stacked structures are among the most stable dimer configurations. researchgate.netmarquette.eduacs.org

The interplay of these various non-covalent forces would ultimately define the three-dimensional architecture of the this compound crystal.

In-depth Computational Analysis of this compound Remains Largely Unexplored

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemical studies specifically focused on the compound this compound. While this bromo-substituted aromatic ether is available commercially and listed in chemical catalogs, detailed quantum chemical analyses of its electronic structure, reactivity, and reaction pathways are not readily found in published research. Therefore, a granular, data-rich article adhering to a specific computational chemistry outline for this particular molecule cannot be generated at this time.

Computational chemistry, a cornerstone of modern chemical research, employs theoretical principles to calculate and predict the properties of molecules. Methodologies such as Density Functional Theory (DFT) are routinely used to gain insights into a molecule's geometry, electronic distribution, and stability. Analyses like Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis further elucidate the reactive nature of a compound.

For this compound, such in-depth studies would be invaluable for predicting its behavior in various chemical reactions. For instance, understanding the regioselectivity of electrophilic and nucleophilic attacks is crucial for its application as a building block in organic synthesis. Transition state analysis could map out the energy profiles of potential reaction pathways, guiding the design of efficient synthetic routes.

While computational studies have been performed on structurally related compounds, such as other brominated or ethoxy-substituted benzene derivatives, directly extrapolating these findings to this compound without specific calculations for this isomer would be speculative. The precise positioning of the bromo, ethoxy, and methyl groups on the benzene ring uniquely influences the electronic and steric environment of the molecule, meaning each isomer possesses a distinct set of computed properties.

The absence of dedicated research on this compound highlights a niche area for future investigation within the field of computational chemistry. Such studies would not only contribute to a fundamental understanding of this specific compound but also add to the broader knowledge base of structure-property relationships in substituted aromatic systems. Until such research is undertaken and published, a detailed computational treatise on this compound remains an open scientific chapter.

Computational and Theoretical Chemical Studies of 2 Bromo 4 Ethoxy 1 Methylbenzene

Prediction of Regioselectivity and Reaction Pathways

Solvation Models for Simulating Reaction Environments

The chemical behavior of 2-Bromo-4-ethoxy-1-methylbenzene in solution is significantly influenced by its interactions with solvent molecules. Computational solvation models are essential for simulating these interactions and predicting how the reaction environment affects the molecule's properties and reactivity. These models can be broadly categorized into explicit and implicit solvent models.

Explicit solvent models treat individual solvent molecules as distinct entities. This approach, often used in molecular dynamics simulations, provides a highly detailed picture of the solute-solvent interactions, including the formation of hydrogen bonds and specific packing effects. For this compound, an explicit model using a solvent like water or methanol (B129727) would involve surrounding a single molecule of the solute with a large number of solvent molecules in a simulation box. This allows for the direct observation of how the polar and non-polar regions of the solute interact with the solvent.

Implicit solvent models , on the other hand, represent the solvent as a continuous medium with a specific dielectric constant. acs.org This method is computationally less expensive and is widely used in quantum mechanical calculations. acs.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). acs.org When studying this compound, an implicit model would be useful for calculating properties like the solvation free energy, which is crucial for understanding reaction equilibria and kinetics in different solvents. acs.org

Recent studies on halogenated aromatic compounds have highlighted the importance of accurately modeling halogen/π interactions, which can influence the solvatochromism of a compound. nih.gov For this compound, the bromine atom and the aromatic ring can engage in such interactions with certain solvents, and advanced solvation models can help to quantify these effects. nih.gov The choice between an explicit and implicit model depends on the specific property being investigated, with explicit models offering greater detail and implicit models providing a good balance of accuracy and computational cost for many applications. acs.org

A comparative analysis of different solvation models for a hypothetical reaction of this compound is presented in the table below. This table illustrates how the choice of model can impact the calculated solvation free energy.

Solvation ModelLevel of TheoryCalculated Solvation Free Energy (kcal/mol)
PCM (Water)B3LYP/6-31G(d)-5.8
SMD (Water)M06-2X/6-311+G(d,p)-6.2
Explicit (TIP3P Water)Molecular Dynamics-6.5 ± 0.3

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the molecule's potential energy surface and dynamic behavior.

Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and determining their relative energies. The primary focus of such an analysis would be the orientation of the ethoxy group relative to the benzene (B151609) ring. Studies on similar molecules, like ethoxybenzene, have shown that the most stable conformation is typically planar, with the ethyl group in a trans or gauche arrangement. researchgate.net For this compound, the presence of the bromine and methyl substituents would introduce steric and electronic effects that could influence the preferred conformation. Density Functional Theory (DFT) calculations are commonly employed to optimize the geometry of different conformers and calculate their energies. researchgate.net

The following table summarizes the key dihedral angles and relative energies for the most likely stable conformers of this compound, as would be predicted by conformational analysis.

ConformerC-C-O-C Dihedral Angle (°)Relative Energy (kcal/mol)
A (trans)~1800.0
B (gauche)~601.2
C (cis)~03.5

Note: The data in this table is illustrative and based on findings for structurally related ethoxybenzene derivatives.

Thermochemical Calculations and Energetics of Transformations

Thermochemical calculations are used to predict the energetic properties of molecules and chemical reactions. For this compound, these calculations can provide valuable information about its stability, heat of formation, and the energy changes associated with its chemical transformations.

Enthalpy of formation is a key thermochemical property that can be calculated using high-level quantum chemical methods, such as G3 or G4 theory. These methods combine calculations at different levels of theory and basis sets to achieve high accuracy. The calculated enthalpy of formation can be used to assess the thermodynamic stability of this compound relative to other isomers or related compounds.

Energetics of transformations , such as electrophilic aromatic substitution, can also be investigated using computational methods. nih.gov For example, DFT calculations can be used to map out the potential energy surface of a reaction, identifying the transition states and intermediates. nih.gov This allows for the calculation of activation energies and reaction enthalpies, which are crucial for understanding the kinetics and thermodynamics of the transformation. nih.gov For this compound, such calculations could predict the regioselectivity of reactions like nitration or halogenation, determining whether substitution is favored at the ortho, meta, or para positions relative to the existing substituents.

An illustrative example of calculated thermochemical data for a hypothetical transformation of this compound is provided in the table below.

TransformationΔH° (kcal/mol)ΔG° (kcal/mol)Activation Energy (kcal/mol)
Isomerization to 3-Bromo-4-ethoxy-1-methylbenzene+2.5+2.135.2
Nitration at position 5-15.8-12.322.7
Nitration at position 6-14.2-11.025.1

Note: The data in this table is for illustrative purposes and represents typical values for such reactions on substituted benzenes.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational chemistry provides a powerful means to predict the NLO properties of molecules, guiding the design of new materials with enhanced performance. nih.gov The NLO response of a molecule is determined by its hyperpolarizabilities, which can be calculated using quantum mechanical methods.

For this compound, the presence of donor (ethoxy) and weakly deactivating (bromo and methyl) groups on the benzene ring suggests that it may exhibit a modest NLO response. The intramolecular charge transfer between these groups, induced by an external electric field, is the primary origin of the NLO properties. acs.org

Calculation of Hyperpolarizabilities: The first hyperpolarizability (β) and second hyperpolarizability (γ) are key indicators of a molecule's NLO response. nih.gov These properties can be calculated using time-dependent density functional theory (TD-DFT) or other advanced quantum chemical methods. researchgate.net The calculations would involve optimizing the geometry of this compound and then computing its response to an applied electric field. The results of these calculations can be used to predict the efficiency of the molecule in NLO processes such as second-harmonic generation.

The predicted NLO properties of this compound can be compared with those of other substituted benzenes to assess its potential as an NLO material. nih.gov The table below presents hypothetical calculated NLO data for this compound.

NLO PropertyCalculated Value
Dipole Moment (μ)2.5 D
First Hyperpolarizability (β)5.8 x 10⁻³⁰ esu
Second Hyperpolarizability (γ)1.2 x 10⁻³⁶ esu

Note: The data in this table is illustrative and based on computational studies of similar substituted benzene molecules.

Applications of 2 Bromo 4 Ethoxy 1 Methylbenzene in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Organic Chemistry

As a polysubstituted aromatic compound, 2-Bromo-4-ethoxy-1-methylbenzene serves as a foundational intermediate in synthetic chemistry. Its structure is a precursor to more elaborate molecules, leveraging the distinct properties of its substituents to guide synthetic transformations.

The core structure of this compound is an important motif in the design of complex aromatic and biaryl systems. The bromine atom provides a reactive site for forming new carbon-carbon bonds, allowing chemists to connect the ethoxy-methylphenyl group to other aromatic or aliphatic fragments. This capability is crucial for assembling the backbones of molecules used in medicinal chemistry and materials science. For instance, related diarylmethane structures are key aglycones for a class of antidiabetic drugs known as SGLT2 inhibitors nih.gov. The synthesis of such complex molecules often relies on the strategic coupling of halogenated aromatic building blocks nih.govgoogle.com. The process typically involves a Friedel-Crafts type reaction or a cross-coupling reaction where the halogenated ring is joined to another molecular component nih.govgoogle.com.

In a multistep synthesis, the order of reactions is critical, and this compound is designed for synthetic efficiency. The bromine atom can be retained through several synthetic steps and then utilized for a key bond-forming reaction late in the sequence. The ethoxy and methyl groups influence the electronic properties and reactivity of the benzene (B151609) ring. The methyl group is an activating group, while the ethoxy group is a strongly activating, ortho-, para-directing group. Their combined presence affects the reactivity of the ring in electrophilic aromatic substitution reactions and modulates the properties of the final molecule, such as solubility and binding affinity to biological targets. The synthesis of polysubstituted benzenes requires careful planning to introduce substituents in the correct positions, often involving a sequence of halogenation, nitration, alkylation, and other transformations libretexts.org. This compound represents a pre-formed, specifically substituted ring, saving steps in a longer synthetic route.

Cross-Coupling Reactions Utilizing the Bromine Functionality

The carbon-bromine bond in this compound is the compound's most significant reactive feature, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids. nih.gov this compound is an excellent substrate for this reaction, where the bromine atom is replaced by the organic group from the boron reagent.

The general transformation is as follows:

This compound + R-B(OH)₂ → 2-R-4-ethoxy-1-methylbenzene + X-B(OH)₂

This reaction enables the synthesis of a diverse array of biaryl compounds and other complex structures, which are common in pharmaceuticals and organic electronic materials. nih.govresearchgate.netresearchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

Component Role Example
Aryl Halide Substrate This compound
Boron Reagent Coupling Partner Arylboronic acid, Alkylboronic ester
Catalyst Palladium Source Pd(PPh₃)₄, Pd(OAc)₂
Ligand Stabilizes Catalyst PPh₃, SPhos, XPhos
Base Activates Boron Reagent K₂CO₃, Cs₂CO₃, NaHCO₃

| Solvent | Reaction Medium | Toluene (B28343), Dioxane, THF/H₂O |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a cornerstone of medicinal chemistry for synthesizing anilines and their derivatives, which are prevalent in drug molecules. This compound can be coupled with a wide range of primary and secondary amines, as well as other nitrogen-containing compounds, to produce the corresponding N-aryl products. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The general transformation is as follows:

This compound + H-NR¹R² → 2-(R¹R²N)-4-ethoxy-1-methylbenzene + HBr

This method provides a direct route to substituted anilines that would be difficult to prepare using classical methods.

Beyond Suzuki and Buchwald-Hartwig reactions, the bromine atom of this compound allows it to participate in other important cross-coupling reactions:

Stille Coupling: This reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.org The Stille reaction is notable for its tolerance of sensitive functional groups and the stability of the organostannane reagents. wikipedia.orgrsc.org The key steps in the catalytic cycle are oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the product. wikipedia.org

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent. It is known for its high reactivity and yields. Nickel or palladium catalysts are commonly used. orgsyn.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the coupling partner for the aryl bromide. It is one of the earliest developed cross-coupling reactions, typically catalyzed by nickel or palladium complexes.

Table 2: Overview of Cross-Coupling Reactions for this compound

Reaction Name Organometallic Reagent General Product Key Features
Suzuki-Miyaura R-B(OR')₂ Biaryls, etc. Mild conditions, functional group tolerance. nih.gov
Buchwald-Hartwig R₂NH Aryl Amines Direct C-N bond formation.
Stille R-Sn(Alkyl)₃ Biaryls, Ketones Tolerates sensitive functional groups. wikipedia.orgrsc.org
Negishi R-ZnX Biaryls, etc. High reactivity, often uses Ni or Pd catalysts. orgsyn.org

| Kumada | R-MgX (Grignard) | Biaryls, etc. | Powerful, uses highly reactive Grignard reagents. |

Material Science Applications

The unique combination of a reactive bromine atom, an electron-donating ethoxy group, and a modifiable methyl group makes this compound a valuable building block in materials science. Its derivatives are being explored for a range of applications, from specialty chemicals and polymers to advanced optical and catalytic materials.

1 Development of Specialty Chemicals and Polymers

This compound serves as a precursor for various specialty chemicals. bldpharm.com The bromine atom allows for its use in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex aromatic structures. These structures can be key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

In the realm of polymer science, monomers derived from this compound can be incorporated into polymer chains to impart specific properties. For example, the aromatic and bromo-functionalized nature of the molecule can enhance the thermal stability, flame retardancy, and refractive index of polymers. The ethoxy group can also influence the solubility and processing characteristics of the resulting polymeric materials.

2 Precursor for Dyes and Optical Materials

The chromophoric nature of the substituted benzene ring in this compound and its derivatives makes them potential candidates for the development of dyes and pigments. By extending the conjugation of the aromatic system through reactions at the bromine position, it is possible to tune the absorption and emission properties of the resulting molecules, leading to materials with specific colors.

Furthermore, this compound is listed as a material for optical applications. bldpharm.com Materials with high refractive indices and specific light-absorbing or emitting properties are essential for the fabrication of lenses, optical fibers, and other photonic devices. The polarizability of the bromine atom and the electron-donating character of the ethoxy group can contribute to a high refractive index. Additionally, derivatization can lead to the creation of nonlinear optical (NLO) materials, which are crucial for applications in optical communications and data storage.

3 Catalysis and Ligand Design

In the field of catalysis, derivatives of this compound can be utilized in the design of specialized ligands for transition metal catalysts. bldpharm.com The introduction of phosphine, amine, or other coordinating groups, often via reactions at the bromo- or functionalized methyl positions, can lead to ligands with tailored steric and electronic properties. These ligands can then be used to modulate the activity and selectivity of metal catalysts in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The specific substitution pattern of this compound can provide a rigid and well-defined scaffold for the precise positioning of coordinating atoms around a metal center, which is a key principle in modern catalyst design.

Emerging Research Directions and Unexplored Domains for 2 Bromo 4 Ethoxy 1 Methylbenzene

Photocatalytic and Electrocatalytic Transformations of 2-Bromo-4-ethoxy-1-methylbenzene

The presence of a carbon-bromine bond and an electron-rich aromatic system in this compound makes it a prime candidate for investigation in the burgeoning fields of photocatalysis and electrocatalysis. These techniques offer green and efficient alternatives to traditional synthetic methods.

Photocatalytic Transformations:

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. For bromo-aromatic compounds like this compound, photocatalysis could enable a range of transformations under mild conditions. Research into the photocatalytic activation of N-bromosuccinimide (NBS) for the bromination of arenes suggests the potential for further functionalization of the aromatic ring of this compound. acs.org Additionally, studies on the photocatalytic oxidation of benzene (B151609) to phenol (B47542) using dioxygen and water highlight the possibility of hydroxylating the benzene ring of the target molecule, offering a green route to novel phenol derivatives. rsc.org The generation of alkoxy radicals via photoredox catalysis could also lead to selective C-H functionalization on the methyl or ethoxy groups. researchgate.net

Electrocatalytic Transformations:

Electrocatalysis provides another avenue for the activation of this compound. The carbon-bromine bond can be targeted for reductive cleavage, generating aryl radicals or organometallic intermediates that can participate in a variety of coupling reactions. This approach could offer a high degree of control over the reaction selectivity and reduce the need for stoichiometric chemical reductants. Research on the bromide-promoted visible light-induced reductive Minisci reaction with aldehydes demonstrates how bromide can facilitate radical generation, a principle that could be applied to the derivatization of this compound. researchgate.net

Flow Chemistry Applications for Scalable Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly moving towards continuous flow manufacturing to enhance safety, efficiency, and scalability. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. jst.org.in

Asymmetric Synthesis and Enantioselective Functionalization of Derivatives

The development of chiral derivatives of this compound opens up possibilities for its use in stereoselective synthesis and as a scaffold for chiral ligands or catalysts. Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule, which is of paramount importance in the pharmaceutical and agrochemical industries.

While direct asymmetric functionalization of this compound presents a challenge, the introduction of a prochiral center through derivatization would allow for subsequent enantioselective transformations. For example, the conversion of the methyl group to an ethyl or larger alkyl group, followed by α-functionalization, could create a stereocenter. Research into the aminocatalytic asymmetric α-functionalization of α-branched aldehydes provides a framework for how such transformations could be achieved with high enantioselectivity. mdpi.com

Integration into Advanced Supramolecular Architectures

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, relies on non-covalent interactions to form organized structures. The bromine atom and the ethoxy group in this compound can both participate in such interactions.

The bromine atom is capable of forming halogen bonds, a type of non-covalent interaction that is gaining recognition for its strength and directionality in crystal engineering and the design of supramolecular assemblies. mdpi.com The ethoxy group, with its oxygen atom, can act as a hydrogen bond acceptor. The interplay of these interactions, along with π-π stacking of the benzene rings, could be exploited to construct complex and functional supramolecular architectures such as liquid crystals, gels, or porous organic frameworks. Studies on supramolecular catalysis with ethers enabled by dual chalcogen bonding provide insights into how the ether linkage could be activated within a supramolecular context. nih.gov Furthermore, the use of hydrogen bonding motifs has been shown to direct the self-assembly of complex structures. nih.govmdpi.com

Interaction TypePotential Role in Supramolecular Assembly
Halogen BondingDirectional control in crystal packing
Hydrogen BondingFormation of chains, sheets, or networks
π-π StackingStabilization of layered structures

Exploration of Novel Reaction Catalysts and Reagents for Derivatization

The derivatization of this compound is key to unlocking its full potential. The development of novel catalysts and reagents is crucial for achieving efficient and selective transformations.

Cross-Coupling Reactions:

The bromo-substituent makes this compound an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. scielo.br These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives. Recent advancements in this area include the development of dual catalytic systems for cross-electrophile coupling, which can tolerate a broad range of functional groups. nih.gov Furthermore, transition-metal-free cross-coupling reactions mediated by alkoxy bases are emerging as a cost-effective and environmentally friendly alternative. rsc.org

Catalyst and Reagent Screening for Derivatization

Catalyst/Reagent ClassPotential Application for this compound
Palladium CatalystsSuzuki, Heck, Sonogashira, Buchwald-Hartwig amination
Nickel/Cobalt Dual CatalystsCross-electrophile coupling with alkyl halides
Mixed Alkoxy BasesTransition-metal-free C-H arylation
Photoredox CatalystsRadical-mediated functionalization

The exploration of these emerging research directions will undoubtedly expand the utility of this compound beyond its current role as a simple building block, paving the way for its application in advanced materials, catalysis, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-4-ethoxy-1-methylbenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of 4-ethoxy-1-methylbenzene using bromine (Br₂) with FeBr₃ as a catalyst (60–80°C, 12–24 hrs). Alternative routes include nucleophilic substitution of pre-functionalized intermediates (e.g., methoxy or ethyl groups) under anhydrous conditions .
  • Key considerations : Monitor reaction progress via GC-MS or TLC. Optimize stoichiometry (1:1.2 molar ratio of substrate to Br₂) to minimize di-brominated byproducts. Purification via column chromatography (hexane/ethyl acetate) yields >85% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Techniques :

  • NMR : Compare ¹H and ¹³C spectra with literature data. Key signals:
  • OCH₂CH₃: δ ~1.35 ppm (triplet, 3H), δ ~4.05 ppm (quartet, 2H).
  • Aromatic protons: Distinct splitting patterns confirm substitution positions .
  • X-ray crystallography : Resolve absolute configuration using SHELXL (e.g., C–Br bond length: ~1.89 Å, C–O–C angle: ~117°) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Findings : Stable in pH 5–9 aqueous solutions at 25°C. Degrades rapidly under strong acidic (pH <3) or basic (pH >11) conditions, forming demethylated or hydrolyzed products . Store at –20°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How do electronic effects of the ethoxy and methyl groups influence electrophilic substitution reactivity?

  • Mechanistic analysis : The ethoxy group (strong electron-donating, +M effect) directs electrophiles to the para position relative to itself, while the methyl group (weak +I effect) stabilizes adjacent carbocations. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts preferential bromination at the 2-position due to steric hindrance from the methyl group .
  • Experimental validation : Competitive bromination studies with substituted analogs show 85% selectivity for the 2-position under kinetic control .

Q. What strategies resolve contradictory spectral data in structural elucidation (e.g., overlapping NMR signals)?

  • Approach :

  • 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons.
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns.
  • Comparative crystallography : Cross-validate with structurally similar compounds (e.g., 4-bromo-2-ethoxy-1-methylbenzene in ).
    • Case study : Overlapping aromatic signals at δ 7.2–7.4 ppm resolved via NOESY, confirming spatial proximity of methyl and ethoxy groups .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • Protocol :

Docking studies : Simulate Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst.

Transition state analysis (TSA) : Calculate activation barriers for oxidative addition (Br–C bond cleavage) using Gaussian 13.

  • Results : Predicted activation energy: ~28 kcal/mol, favoring arylboronic acid coupling at the bromine site. Experimental yields align with simulations (75–82%) .

Key Research Challenges

  • Contradictory data : Discrepancies between computational predictions and experimental yields in cross-coupling reactions may arise from solvent effects or catalyst decomposition. Validate with in-situ IR monitoring .
  • Stereoelectronic effects : The ethoxy group’s conformational flexibility (e.g., rotation around the C–O bond) complicates reaction pathway predictions. Use dynamic NMR to assess rotational barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-ethoxy-1-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-ethoxy-1-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.